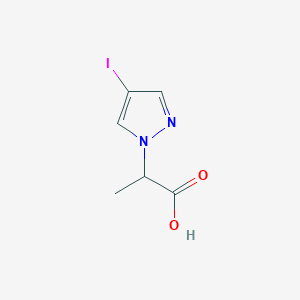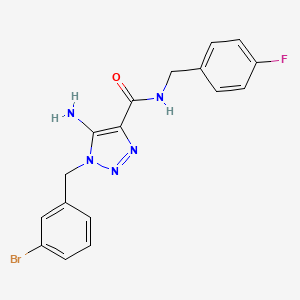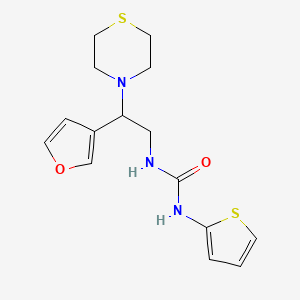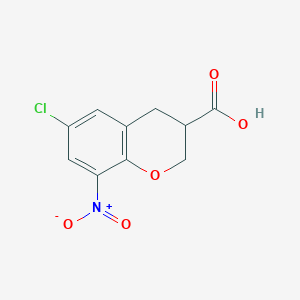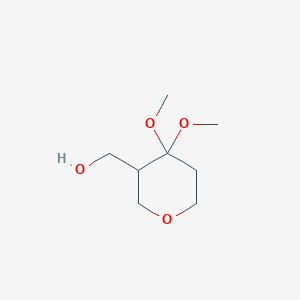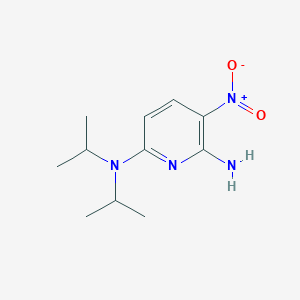
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of a nitro group at the 3-position and two isopropyl groups attached to the nitrogen atoms at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine typically involves the nitration of N6,N~6~-di(propan-2-yl)pyridine-2,6-diamine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-amino-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Aplicaciones Científicas De Investigación
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-amino-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine:
3-nitro-N~6~,N~6~-di(ethyl)pyridine-2,6-diamine: Similar structure but with ethyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine is unique due to the presence of both the nitro group and the isopropyl groups, which confer distinct reactivity and steric effects. These features make it a valuable compound for specific applications in chemical synthesis and research.
Propiedades
IUPAC Name |
3-nitro-6-N,6-N-di(propan-2-yl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)14(8(3)4)10-6-5-9(15(16)17)11(12)13-10/h5-8H,1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAJEXBAXHEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC(=C(C=C1)[N+](=O)[O-])N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

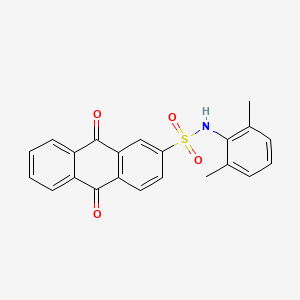
![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)
![N'-(2,5-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2891026.png)
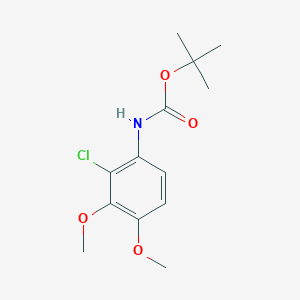
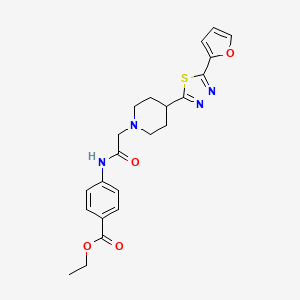
![tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B2891030.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)
